molecular formula C14H12ClN5S B12141257 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine CAS No. 676335-85-6

3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12141257
CAS No.: 676335-85-6
M. Wt: 317.8 g/mol
InChI Key: AZLNLRIUCLTCDI-UHFFFAOYSA-N
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Description

3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a benzylsulfanyl group with a chlorine substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

The synthesis of 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves multi-step synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-pyridylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with triethyl orthoformate to yield the desired triazole compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .

Scientific Research Applications

3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Properties

CAS No.

676335-85-6

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12ClN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2

InChI Key

AZLNLRIUCLTCDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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